![molecular formula C11H12BrN B8468281 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8468281.png)
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound that features a bromophenyl group attached to an azabicyclohexane scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes. The process typically employs an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azabicyclohexanes, while oxidation and reduction reactions can modify the functional groups present on the compound.
科学研究应用
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly for targeting central nervous system receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, especially in the development of bioactive compounds.
Biological Studies: The compound can be used to study the effects of conformational restriction on biological activity, particularly in the context of receptor binding and selectivity.
作用机制
The mechanism of action of 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as receptors in the central nervous system. The rigid bicyclic structure of the compound allows for selective binding to certain receptor subtypes, such as the histamine H3 receptor . This selective binding can modulate the activity of these receptors, influencing various physiological processes.
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound without the bromophenyl group.
Bicyclo[3.1.0]hexane: A structurally related compound lacking the nitrogen atom.
Uniqueness
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of both the bromophenyl group and the azabicyclohexane scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C11H12BrN |
|---|---|
分子量 |
238.12 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12BrN/c12-10-2-1-3-11(5-10)13-6-8-4-9(8)7-13/h1-3,5,8-9H,4,6-7H2 |
InChI 键 |
XLVBKJNVJFNLKT-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1CN(C2)C3=CC(=CC=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Fluoro-benzo[d]isothiazole-6-carboxylic acid](/img/structure/B8468198.png)
![3-Pyridinecarboxylic acid,2-methyl-6-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-,ethyl ester](/img/structure/B8468202.png)
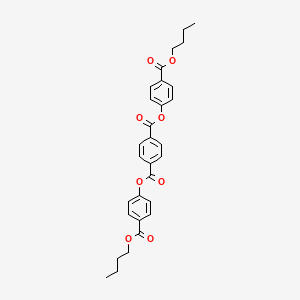
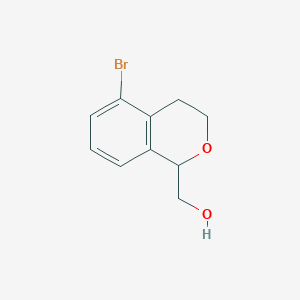
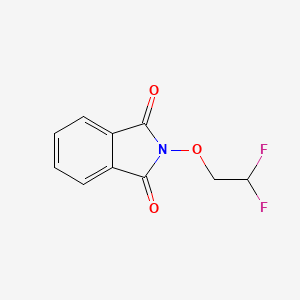
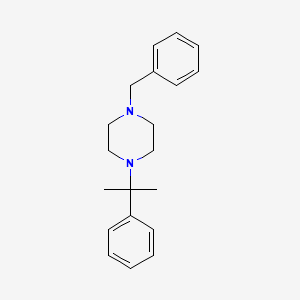

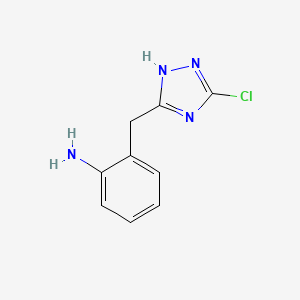
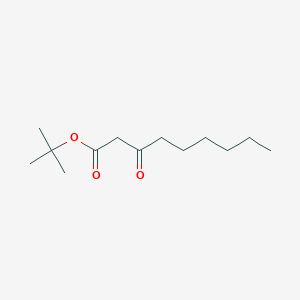
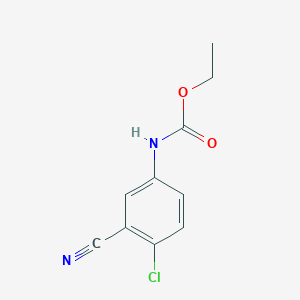
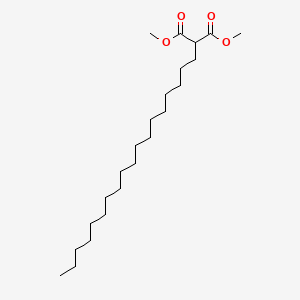
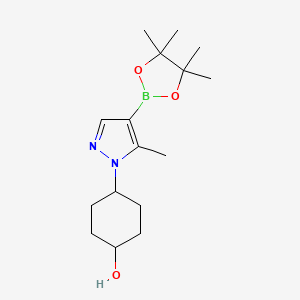
![Methyl 4-nitro-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate](/img/structure/B8468284.png)
![6-Bromo-2-chloromethyl-3-methylbenzo[b]thiophene](/img/structure/B8468287.png)
